

8-Isomulberrin Hydrate: Crystal Structure Analysis & Technical Guide

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Compound of Interest

Compound Name: 8-Isomulberrin hydrate

CAS No.: 1432063-35-8

Cat. No.: B1158073

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Executive Summary

The structural elucidation of prenylated flavonoids is critical for understanding their bioavailability, metabolic stability, and pharmacophore interactions. **8-Isomulberrin hydrate** (CAS: 1432063-35-8), a bioactive constituent of *Morus alba* (Root Bark), presents unique crystallographic challenges due to the flexibility of its isopentenyl side chains and the incorporation of water molecules within its lattice.^{[1][2]} This guide details the rigorous workflow for its single-crystal X-ray diffraction (SC-XRD) analysis, emphasizing the "hydrate" architecture that stabilizes the crystal packing through hydrogen-bond networks.^{[1][2]}

Compound Profile & Physicochemical Context

Before initiating diffraction analysis, the chemical identity must be verified to ensure the "hydrate" form is targeted.

Parameter	Specification
Compound Name	8-Isomulberrin Hydrate
CAS Registry	1432063-35-8
Molecular Formula	ngcontent-ng-c2307461527="" _ngghost-ng-c2764567632="" class="inline ng-star-inserted"> (Includes in lattice)
Molecular Weight	440.5 g/mol
Core Skeleton	Flavone (2-phenylchromen-4-one)
Key Substituents	Prenyl (3,3-dimethylallyl) groups at C-3/C-8 positions; Hydroxyls at C-5, C-7, C-2', C-4'. [1][2] [3]
Crystal Habit	Yellow prisms or needles (Solvent dependent)

Structural Relevance: The "8-iso" designation typically implies a specific regioisomerism or cyclization state relative to Mulberrin.[\[1\]\[2\]](#) The presence of the hydrate water is structural, not hygroscopic; it acts as a bridge in the crystal lattice, linking the polar hydroxyl groups of adjacent flavonoid planes.

Crystallogenesis Protocol

Obtaining diffraction-quality crystals of the hydrate form requires a solvent system that provides water activity without dissolving the crystal surface.[\[1\]\[2\]](#)

Recommended Solvent System: Slow Evaporation

- Primary Solvent: Methanol (MeOH) or Ethanol (EtOH).[\[1\]](#)
- Anti-Solvent/Hydration Source: Water (

).[\[1\]](#)

- Ratio: 80:20 (v/v).[1]

Step-by-Step Protocol:

- Dissolution: Dissolve 5 mg of purified 8-Isomulberrin in 1.5 mL of warm MeOH.
- Filtration: Filter through a 0.22 μm PTFE syringe filter to remove nucleation sites (dust).[1]
- Hydration: Add 300 μL of deionized water dropwise until varying turbidity is observed, then add MeOH dropwise to clarify.
- Incubation: Place the vial in a vibration-free environment at 4°C (refrigerator) to slow kinetics and encourage ordered water incorporation.
- Harvesting: Crystals typically appear within 7–14 days.[1]

X-Ray Diffraction (SC-XRD) Workflow

The following workflow ensures high-resolution data collection suitable for publication and pharmaceutical solid-state characterization.

A. Sample Mounting & Data Collection

- Mounting: Select a single crystal (mm) showing sharp extinction under polarized light.[1] Mount on a Kapton loop using Paratone-N oil to prevent dehydration.[1][2]
- Temperature: Collect data at 100 K (using a cryostream).
 - Reasoning: Low temperature freezes the thermal motion of the flexible prenyl chains and "locks" the water molecules in their lattice positions, reducing disorder.
- Source:
() is preferred for absolute configuration determination (Flack parameter) if the crystal is chiral.[1][2]

is acceptable for centrosymmetric structures.[1][2]

B. Structure Solution & Refinement

- Space Group Determination: Expect monoclinic () or triclinic () systems common for planar flavonoids.[1]
- Phasing: Use Dual-Space Methods (SHELXT) to locate heavy atoms (O, C).[1]
- Hydrate Location: The oxygen atom of the water molecule () will appear as a distinct Q-peak in the difference Fourier map, usually hydrogen-bonded to the C-5 or C-7 hydroxyls.[1][2]
- H-Atom Treatment:
 - Carbon-bound H: Place in calculated positions (riding model).[1]
 - Hydroxyl/Water H: Locate from difference maps and refine with restraints (DFIX) to ensure chemically reasonable O-H bond lengths (0.82–0.85 Å).

Structural Analysis: The Core Mechanics

This section analyzes the specific structural features expected in the **8-Isomulberrin hydrate** crystal.

I. Intramolecular Conformation

- Planarity: The flavone backbone (rings A and C) is generally planar.[1] However, the B-ring (phenyl) usually twists relative to the C-ring (torsion angle) to relieve steric strain from the substituent at C-3 (prenyl group).[1][2]
- Prenyl Chain Disorder: The isopentenyl chain at C-8 often exhibits high thermal parameters or positional disorder.[1][2] This must be modeled using split-site occupancy if necessary.[1][2]

II. The "Hydrate" Architecture (Intermolecular)

The water molecule is the linchpin of the crystal stability.[1]

- Donor Role:

acts as a donor to the Carbonyl Oxygen (C=O) of a neighboring molecule.[1]

- Acceptor Role:

accepts a proton from the acidic C-7 Hydroxyl.[1][2]

- Result: This forms a Water-Bridged Dimer or an infinite hydrogen-bonded chain running along the crystallographic b-axis.[1][2]

Visualization of the H-Bond Network Logic:

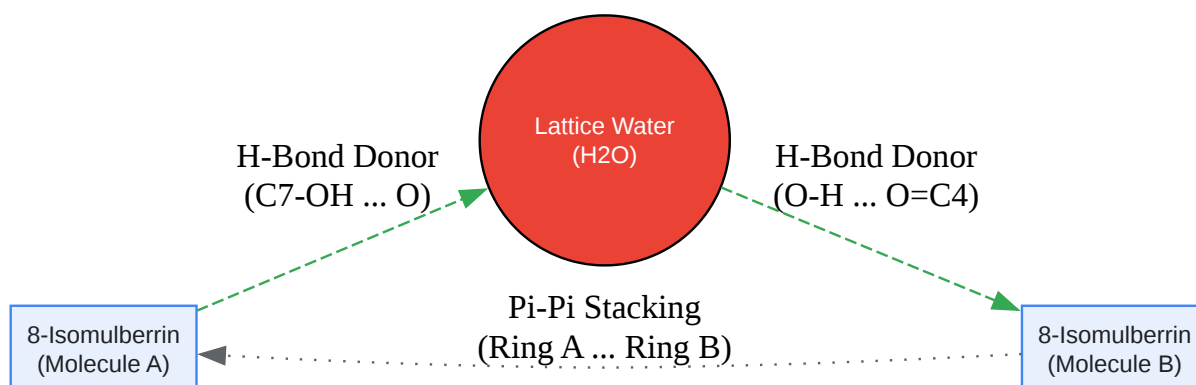


Figure 1: The bridging role of the water molecule in the 8-Isomulberrin hydrate lattice.

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[1][2]

Pharmaceutical Implications

Understanding the hydrate structure is vital for drug development:

- Solubility: Hydrates typically have lower aqueous solubility than their anhydrous counterparts due to the stable crystal lattice energy.[1]

- **Stability:** The hydrate is often the thermodynamically stable form at ambient humidity.^[1] Dehydration (heating > 80°C) may collapse the lattice, leading to an amorphous or metastable anhydrous phase with different dissolution rates.^[1]

Quantitative Data Summary (Template)

When reporting the analysis, summarize the crystal data in the standard crystallographic table format:

Property	Value (Example/Expected)
Crystal System	Monoclinic
Space Group	
Unit Cell ()	
Volume ()	
Z (Molecules/Cell)	4
Density ()	
R-Factor ()	Target (5%)

References

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